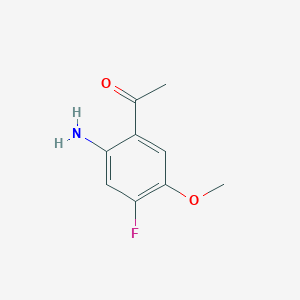

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-amino-4-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMWQYFEHIFMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676424 | |

| Record name | 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949159-97-1 | |

| Record name | 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949159-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-fluoro-5-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The amino, fluoro, and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone exhibits various biological activities, making it a candidate for pharmacological studies. The compound's interactions with specific molecular targets, such as enzymes and receptors, are under investigation. The presence of the fluorine atom and methoxy group may enhance its binding affinity to these targets, suggesting its utility in drug development.

Potential Mechanisms of Action

Studies are ongoing to elucidate the mechanisms by which this compound exerts its effects. Potential mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.

Research Applications

This compound is being explored for various applications in research:

- Pharmacology : Due to its structural characteristics, it may serve as a lead compound in developing new drugs targeting specific diseases.

- Biochemistry : Investigations into its interactions with biological molecules can provide insights into enzymatic functions and receptor dynamics.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone with structurally related ethanones, focusing on substituent positions, molecular properties, and biological relevance:

*Inferred molecular formula based on substituents.

Key Structural and Functional Differences:

Substituent Effects: Fluorine vs. Chlorine: The target’s 4-fluoro group improves metabolic stability compared to 4-chloro analogs (e.g., 39061-72-8), which may exhibit higher reactivity but lower bioavailability . Methoxy vs. Hydroxy: The 5-methoxy group in the target increases lipophilicity compared to hydroxylated analogs (e.g., 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone), which may have higher solubility but lower membrane permeability .

Biological Activity: Fluorinated ethanones, such as the target and S 16924 (a 5-HT1A receptor agonist), demonstrate enhanced blood-brain barrier penetration, suggesting utility in neuropharmacology . Chlorinated derivatives (e.g., 151340-06-6) are more commonly associated with antimicrobial activity due to their electrophilic reactivity .

Synthetic Accessibility :

- The target’s synthesis likely involves sequential substitutions (e.g., nitration → reduction → fluorination), similar to methods used for 5528-13-2 . In contrast, chloro analogs are often synthesized via direct Friedel-Crafts acylation .

Biological Activity

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone, also known as 2-amino-4-fluoro-5-methoxyacetophenone, is a compound with the molecular formula C₉H₁₀FNO₂. Its unique structure, characterized by the presence of an amino group, a fluorine atom, and a methoxy group on the phenyl ring, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

The molecular weight of this compound is 183.18 g/mol. The presence of functional groups such as the fluorine atom and methoxy group may enhance its binding affinity to biological targets, making it a candidate for pharmacological applications.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes crucial for cellular functions.

- Receptor Activation : It could activate or modulate receptor activity, influencing signaling pathways within cells.

Anticancer Activity

This compound has shown promise in anticancer research. For instance, related compounds have demonstrated significant antiproliferative effects in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.075 |

| Compound B | Hs578T (triple-negative breast cancer) | 0.033 |

| Compound C | MDA-MB-231 (breast cancer) | 0.620 |

These findings suggest that modifications to the structure of similar compounds can lead to enhanced biological activity .

Antimicrobial Properties

The compound's potential antimicrobial properties are also being investigated. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy are still limited. The interaction with microbial enzymes is a potential area for further research.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

- Case Study on Anticancer Activity : A study evaluated a series of β-lactam derivatives, some of which shared structural similarities with this compound. These derivatives showed varying degrees of potency against breast cancer cell lines, with some compounds achieving IC50 values in the nanomolar range .

- Mechanistic Studies : Research has indicated that certain derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins .

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone with high purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, derivatives like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via literature-reported protocols using substituted aniline precursors and acetylating agents. Key steps include:

- Precursor preparation : Start with halogenated or methoxy-substituted anilines.

- Acylation : Use acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dry toluene or acetonitrile) under inert gas .

- Purification : Distill solvents (e.g., acetonitrile over CaH₂) and employ column chromatography for isolation.

Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>98% purity recommended for research use).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoro and methoxy groups). For example, the methoxy proton signal appears at ~3.8 ppm in CDCl₃ .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 197.2). Compare with NIST reference data for fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and F content (deviation <0.3% acceptable).

Example Data : Related ethanones exhibit logP ~1.5 and PSA ~84 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While toxicological data for this specific compound are limited (similar to 1-(2-Amino-6-nitrophenyl)ethanone), adopt precautionary measures:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P261) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Conduct risk assessments under institutional guidelines, especially for amine and fluorinated intermediates.

Advanced Research Questions

Q. How can this compound serve as a precursor for cyclometalated palladacycles in catalysis?

- Methodological Answer : The amino and fluoro groups enable chelation with transition metals. For example:

- Ligand Design : React with Pd(II) salts (e.g., PdCl₂) in refluxing ethanol to form palladacycles.

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize parameters:

- Solvent polarity (e.g., DMF vs. THF).

- Temperature (60–100°C) and catalyst loading (1–5 mol%) .

- Characterization : Use X-ray crystallography (SHELX suite ) to confirm metal coordination geometry.

Q. What strategies resolve contradictions between computational and experimental solubility data?

- Methodological Answer : Discrepancies often arise from solvent polarity or crystal packing effects. Address via:

- Computational Refinement : Use COSMO-RS or DFT (e.g., Gaussian 16) with explicit solvent models.

- Experimental Validation : Measure solubility in DMSO, methanol, and toluene via gravimetry.

- Crystallography : Analyze crystal structures (e.g., Acta Crystallographica reports ) to identify intermolecular interactions (e.g., H-bonding with methoxy groups).

Cross-reference with NIST thermochemical data (e.g., boiling points ) for consistency checks.

Q. How can structural isomers or impurities be identified and separated during synthesis?

- Methodological Answer : Common impurities include regioisomers (e.g., 4-fluoro vs. 5-fluoro substitution):

- Analytical Techniques :

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time shifts indicate isomers).

- 2D NMR (HSQC, NOESY) : Differentiate substituent positions via cross-peak analysis.

- Synthetic Controls : Optimize reaction time/temperature to minimize byproducts. For example, extended stirring at 0°C reduces keto-enol tautomerization .

- Advanced Purification : Employ preparative HPLC or simulated moving bed (SMB) chromatography for large-scale separation.

Data-Driven Research Considerations

Q. How do electronic effects of the fluoro and methoxy groups influence reactivity in electrophilic substitutions?

- Methodological Answer : The fluoro group (-F) acts as a weak electron-withdrawing meta-director, while the methoxy group (-OMe) is a strong electron-donating para-director. Competitive directing effects can be studied via:

Q. What crystallographic challenges arise when determining the structure of this compound?

- Methodological Answer : Challenges include:

- Disorder in Fluorine Positions : Resolve using high-resolution data (Mo-Kα radiation, θ > 25°).

- Twinned Crystals : Apply SHELXL TWIN commands for refinement .

- Hydrogen Bonding Networks : Use PLATON to analyze interactions (e.g., N–H···O motifs) .

Publish CIF files in repositories like the Cambridge Structural Database (CSD) for peer validation.

Contradiction Analysis

Q. How to address discrepancies between NMR and X-ray data for this compound?

- Methodological Answer : If NMR suggests a planar structure but X-ray shows non-coplanar substituents:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.